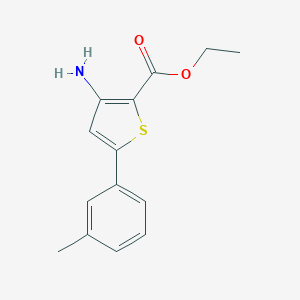

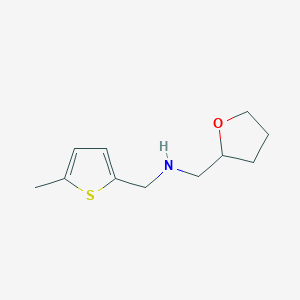

![molecular formula C13H15NOS B511085 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol CAS No. 66200-58-6](/img/structure/B511085.png)

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, or PTE, is an organic compound that has been used in a variety of scientific research applications. PTE is a small molecule that has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It is a synthetic compound that is synthesized through a two-step reaction involving the reaction of thiophene-2-carbaldehyde with an amine. PTE has been studied in both in vivo and in vitro applications, and its mechanism of action, biochemical and physiological effects, and pharmacodynamics have been explored.

Applications De Recherche Scientifique

Synthesis and Characterization of New Compounds

Research has explored the synthesis and characterization of new compounds that share structural similarities with "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol." For instance, Parveen et al. (2008) developed a series of hydroxy pyrazolines derived from a precursor obtained via the Claisen–Schmidt condensation, showcasing the compound's utility in synthesizing structurally diverse derivatives with potential for further chemical transformations and applications in materials science (Parveen, Iqbal, & Azam, 2008).

Development of Chemosensors

Another significant application involves the development of chemosensors for detecting metal ions. Patil et al. (2017) synthesized vitamin K3 derivatives structurally related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol," demonstrating their effectiveness as chemosensors for transition metal ions. This research underscores the potential of such compounds in environmental monitoring and analytical chemistry (Patil et al., 2017).

Catalysis and Peptide Synthesis

In the realm of catalysis and synthetic methodology, Dine et al. (2015) reported on the use of a phenylboronic acid derivative for amide bond synthesis, indicating the role of structurally similar compounds in facilitating the formation of amides at room temperature. This methodology could be applied to a broad range of substrates, offering a green alternative for peptide bond formation in pharmaceutical synthesis (Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Advanced Material Synthesis

Moreover, compounds related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol" have been employed in the synthesis of advanced materials. For instance, Zarandona et al. (2020) developed chitosan films incorporating β-cyclodextrin complexes for controlled release of bioactives, highlighting the compound's relevance in creating functional materials for the food and pharmaceutical industries (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

Propriétés

IUPAC Name |

1-phenyl-2-(thiophen-2-ylmethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCQMSVDIPEADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672265 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)